molecular formula C21H18N2O5S B14924503 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B14924503
M. Wt: 410.4 g/mol
InChI Key: NQLTYTIGSNRAGT-PXLXIMEGSA-N
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Description

3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate: is an organic compound that features a complex structure with both hydrazinylidene and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate typically involves the condensation of 2-(phenylsulfonyl)hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound may be explored for its potential as a bioactive molecule

Medicine: The compound’s structure suggests potential pharmacological properties. It could be investigated for its activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is not fully understood. it is likely that the compound interacts with molecular targets through its hydrazinylidene and phenylsulfonyl groups. These interactions could involve the inhibition of specific enzymes or the modulation of signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate
  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate

Comparison: Compared to similar compounds, 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate is unique due to the presence of the methoxy group on the benzoate moiety. This functional group can influence the compound’s reactivity, solubility, and potential biological activity. The methoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

[3-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H18N2O5S/c1-27-18-12-10-17(11-13-18)21(24)28-19-7-5-6-16(14-19)15-22-23-29(25,26)20-8-3-2-4-9-20/h2-15,23H,1H3/b22-15+

InChI Key

NQLTYTIGSNRAGT-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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